

Spectroscopic Profile of 3-Methoxypropanal: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxypropanal

Cat. No.: B1583901

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxypropanal** (CAS No: 2806-84-0), a key chemical intermediate. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methoxypropanal**. This data is crucial for confirming the molecular structure and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Assignment (Proton)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CHO)	~9.78	Triplet (t)	~1.8
H-2 (CH ₂)	~2.75	Triplet of triplets (tt)	~5.5, 1.8
H-3 (CH ₂)	~3.70	Triplet (t)	~5.5
H-4 (OCH ₃)	~3.35	Singlet (s)	-

Note: ^1H NMR data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)[1][2]

Assignment (Carbon)	Chemical Shift (δ , ppm)
C-1 (CHO)	~201.8
C-2 (CH_2)	~43.5
C-3 (CH_2)	~68.0
C-4 (OCH_3)	~58.9

Data sourced from publicly available spectra.[1][2]

Table 3: IR Spectroscopic Data

Functional Group	Characteristic Absorption Range (cm^{-1})	Intensity
C-H Stretch (Aldehyde)	2850 - 2750	Medium
C=O Stretch (Aldehyde)	1740 - 1720	Strong
C-H Stretch (Alkyl)	2950 - 2850	Medium to Strong
C-O Stretch (Ether)	1150 - 1085	Strong

These are characteristic absorption ranges for the functional groups present in **3-Methoxypropanal**. [3]

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Interpretation	Relative Abundance
88	$[M]^+$ (Molecular Ion)	Low
58	$[M - CH_2O]^+$ (McLafferty Rearrangement)	High
57	$[M - OCH_3]^+$	Medium
45	$[CH_2OCH_3]^+$	High (Often Base Peak)
29	$[CHO]^+$	Medium

Fragmentation patterns are predicted based on the structure and common fragmentation pathways for aldehydes and ethers.[4] The molecular weight of **3-Methoxypropanal** is 88.11 g/mol .[1][5][6]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Objective: To determine the carbon-hydrogen framework of the **3-Methoxypropanal** molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methoxypropanal** in a suitable deuterated solvent (e.g., $CDCl_3$) in a 5 mm NMR tube.[7] The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.[8] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift referencing (0.00 ppm).[7][9]
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[8]
- 1H NMR Acquisition:
 - Acquire a one-dimensional 1H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).[8]

- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.[8]
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[8]

Objective: To identify the functional groups present in the **3-Methoxypropanal** molecule.

Methodology:

- Sample Preparation: As **3-Methoxypropanal** is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[8]
- Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample "sandwich" in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[8]
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-O, C-H).[8]

Objective: To determine the molecular weight and fragmentation pattern of the **3-Methoxypropanal** molecule.

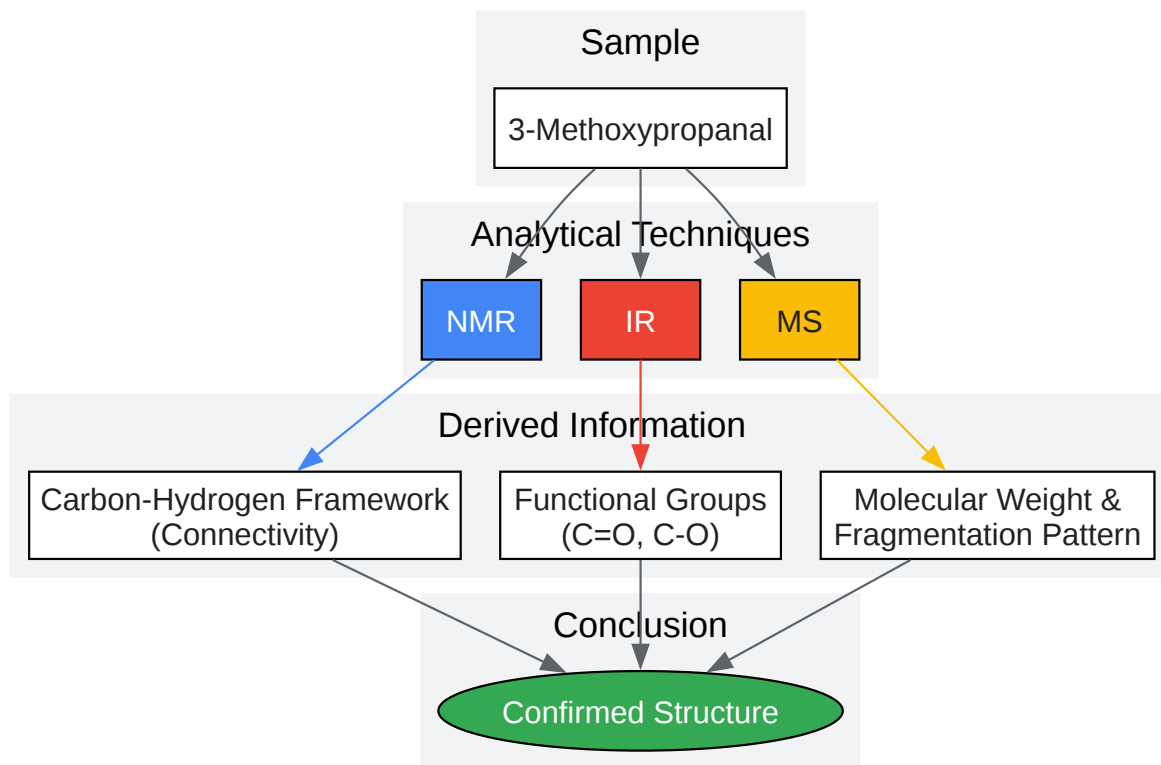
Methodology:

- **Sample Introduction:** Introduce a small amount of the volatile **3-Methoxypropanal** into the mass spectrometer, typically via a gas chromatography (GC) column for separation and introduction (GC-MS).[\[8\]](#)[\[10\]](#)
- **Ionization:** Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.[\[10\]](#)
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[\[8\]](#)
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- **Data Analysis:**
 - Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight.
 - Analyze the fragmentation pattern by identifying major fragment ions. This pattern provides structural information and acts as a "fingerprint" for the compound.[\[11\]](#)

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **3-Methoxypropanal** using the described spectroscopic techniques.

Spectroscopic Analysis Workflow for 3-Methoxypropanal



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Caption: Workflow for the structural elucidation of **3-Methoxypropanal**.

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